7-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines. These compounds are known for their valuable biological properties, including antifungal, antibacterial, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through various synthetic routes. One common method involves the annulation of the pyrimidine moiety to the triazole ring. This process can be carried out using different reagents and conditions, such as the Dimroth rearrangement .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the molecule, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
7-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal, antibacterial, and antitumor agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as a calcium channel modulator or a corticotropin-releasing factor 1 receptor antagonist. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines, such as:
- 7-chloro-1-methyl-5-phenyl[1,2,4]triazolo[4,3-a]quinoline
- 5-chloro-[1,2,4]triazolo[4,3-a]pyridine
- 4-chloro-1-(2-chloro-8-methyl-3-quinolinyl)[1,2,4]triazolo[4,3-a]quinoxaline .
Uniqueness
What sets 7-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C23H26N6O |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
7-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H26N6O/c1-14-6-11-19(15(2)12-14)27-22(30)20-16(3)26-23-24-13-25-29(23)21(20)17-7-9-18(10-8-17)28(4)5/h6-13,21H,1-5H3,(H,27,30)(H,24,25,26) |
InChI Key |
MJIGJULTTKHJGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)N(C)C)C)C |
Origin of Product |
United States |
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